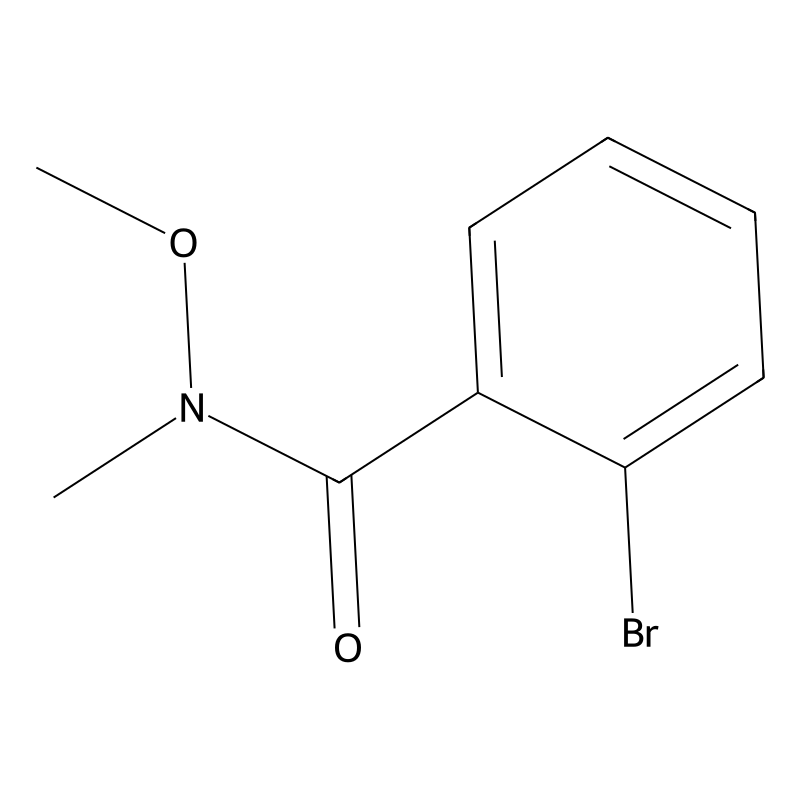2-Bromo-N-methoxy-N-methylbenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
In another study, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
- N-Methoxy-N-methylbenzamide, also referred to as a Weinreb amide, is used in the preparation of β-trifluoromethyl enaminones .
- The preparation of N-methoxy-N-methylbenzamide has been reported .
Organic Synthesis
Pharmaceutical Research
- N-Methoxy-N-methylbenzamide, also referred to as a Weinreb amide, is used in the preparation of β-trifluoromethyl enaminones .
- The preparation of N-methoxy-N-methylbenzamide has been reported .
Chemical Synthesis
Pharmaceutical Research
2-Bromo-N-methoxy-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the nitrogen of the benzamide structure. Its molecular formula is , and it has a molecular weight of approximately 245.09 g/mol. The compound is notable for its unique arrangement of functional groups, which contributes to its distinct chemical properties and potential biological activities.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, allowing for the formation of different derivatives.
- Oxidation and Reduction: Under specific conditions, 2-Bromo-N-methoxy-N-methylbenzamide can undergo oxidation or reduction reactions, leading to various products.
- Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize more complex organic molecules.
Common reagents used in these reactions include sodium methoxide for nucleophilic substitutions and lithium aluminum hydride or sodium borohydride for reductions.
Research indicates that 2-Bromo-N-methoxy-N-methylbenzamide exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially modulating enzyme activity or receptor signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes, which could be beneficial in developing therapeutic agents.
The synthesis of 2-Bromo-N-methoxy-N-methylbenzamide typically involves several steps:
- Bromination: A benzamide precursor is treated with bromine or a brominating agent to introduce the bromine atom.
- Methoxylation: The introduction of the methoxy group is achieved using methanol and an appropriate reagent.
- Methylation: Methylation of the nitrogen atom can be performed using methyl iodide or another methylating agent.
These steps may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
2-Bromo-N-methoxy-N-methylbenzamide has various applications across multiple fields:
- Medicinal Chemistry: It is investigated as a potential lead compound for drug development due to its biological activity.
- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
- Material Science: It may be utilized in developing new materials with specific properties.
Interaction studies involving 2-Bromo-N-methoxy-N-methylbenzamide focus on its binding affinity to biological targets such as enzymes or receptors. These studies aim to elucidate the mechanism of action by which the compound exerts its biological effects. Research suggests that it may form stable complexes with target proteins, inhibiting their activity and offering insights into potential therapeutic applications.
Several compounds share structural similarities with 2-Bromo-N-methoxy-N-methylbenzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-5-chloro-N-methylbenzamide | Lacks methoxy group | Different reactivity profile due to halogen placement |
| 2-Bromo-4-fluoro-N-methoxy-N-methylbenzamide | Contains fluorine instead of chlorine | May exhibit different biological activity |
| N-Methyl-2-bromo-4-chlorobenzamide | No methoxy group; only amide functionality | Potentially lower solubility |
| 4-Chloro-N-methoxy-N-methylbenzamide | No bromo substitution | Different pharmacological profile |
The uniqueness of 2-Bromo-N-methoxy-N-methylbenzamide lies in its specific halogen substitutions (bromine) combined with both methoxy and methyl groups on the nitrogen atom. This structural configuration influences its biological activity and reactivity patterns when compared to other benzamide derivatives, making it a candidate for further pharmacological exploration.








